Ribocil B

描述

ent-Ribocil A: 是一种合成的, 小分子化合物,可作为天然配体黄素单核苷酸的高度选择性模拟物。它以其抑制黄素单核苷酸核糖开关的能力而闻名,该开关是一种存在于细菌中的调控性RNA元件。

准备方法

合成路线和反应条件: : ent-Ribocil A 是通过一系列化学反应,从市售前体开始合成的。合成涉及多个步骤,包括关键中间体的形成及其随后的官能化。 反应条件通常涉及使用有机溶剂、催化剂以及特定的温度和压力条件来获得所需产物 .

工业生产方法: : 虽然 ent-Ribocil A 的详细工业生产方法没有得到广泛的记录,但大规模合成可能涉及优化实验室规模的程序。 这包括扩大反应规模,确保质量和产率的一致性,并实施适合工业生产的纯化技术 .

化学反应分析

反应类型: : ent-Ribocil A 经历各种化学反应,包括:

氧化: 在特定条件下,ent-Ribocil A 可以被氧化形成氧化衍生物。

还原: 还原反应可用于修饰分子中某些官能团。

常用试剂和条件

氧化: 可以使用常见的氧化剂,如高锰酸钾或过氧化氢。

还原: 通常使用硼氢化钠或氢化铝锂等还原剂。

主要形成的产物: : 从这些反应中形成的主要产物取决于所用条件和试剂。 例如,氧化可能会产生氧化衍生物,而取代反应可以产生各种取代类似物 .

科学研究应用

ent-Ribocil A 有几种科学研究应用,包括:

化学: 它用作研究核糖开关靶向分子及其与 RNA 相互作用的模型化合物。

生物学: ent-Ribocil A 用于研究核糖开关在细菌基因表达中的调控机制。

医学: 该化合物正在探索其作为抗菌剂的潜力,特别是针对多重耐药细菌。

作用机制

ent-Ribocil A 通过与细菌中的黄素单核苷酸核糖开关结合来发挥其作用。这种结合诱导核糖开关发生构象变化,导致参与核黄素生物合成的基因表达被抑制。这种途径的抑制最终导致细菌生长被抑制。 分子靶标包括核糖开关的适配体结构域,该结构域负责配体结合和随后的调控作用 .

相似化合物的比较

类似化合物

Ribocil B: Ribocil 的 S-对映异构体,在抑制核黄素生物合成方面更有效。

Ribocil C: 与 this compound 相比,具有更高抗菌活性的类似物。

黄素单核苷酸: 核糖开关的天然配体,结构不同,但功能相似

独特性: : ent-Ribocil A 的独特性在于其作为黄素单核苷酸合成模拟物的高度选择性和效力。与它的天然对应物不同,ent-Ribocil A 的结构不同,可以以最小的脱靶效应靶向抑制核糖开关。 这使得它成为抗菌研究和药物开发中宝贵的工具 .

生物活性

Ribocil B, a synthetic compound derived from the ribocil family, has garnered attention due to its selective inhibitory action on the flavin mononucleotide (FMN) riboswitch in Escherichia coli. This article explores the biological activity of this compound, focusing on its mechanisms of action, binding characteristics, and potential therapeutic applications.

Overview of this compound

This compound is an enantiomer of ribocil, which was identified as a potent inhibitor of riboflavin biosynthesis. It specifically targets the FMN riboswitch, a regulatory RNA element that controls gene expression related to riboflavin metabolism. The discovery of this compound arose from a high-throughput screening of synthetic compounds aimed at identifying inhibitors that could suppress bacterial growth through interference with riboflavin synthesis.

This compound functions by mimicking the natural ligand FMN, binding to the FMN riboswitch and inhibiting the expression of the ribB gene, which is crucial for riboflavin biosynthesis. This inhibition leads to a significant reduction in intracellular levels of riboflavin and its derivatives (FMN and FAD), ultimately resulting in bacterial growth arrest.

Binding Affinity

The binding affinity of this compound to the FMN riboswitch has been characterized through various studies:

- Dissociation Constant (K) : this compound exhibits a K value of approximately 13 nM, indicating strong binding affinity to the FMN riboswitch .

- Inhibition Concentration (IC) : The effective concentration required for 50% inhibition of ribB expression is around 0.3 μM .

In Vitro Studies

In vitro assays demonstrated that this compound effectively inhibits bacterial growth in a dose-dependent manner. The compound's efficacy was confirmed by comparing its activity against various E. coli strains, including those with mutations in the FMN riboswitch that conferred resistance .

Case Studies

- Murine Septicemia Model : this compound was tested in a murine model of septicemia caused by E. coli. Results indicated a reduction in bacterial load by up to three logarithmic units compared to controls, showcasing its potential as an antibacterial agent .

- Resistance Mechanisms : Whole-genome sequencing of resistant E. coli mutants revealed that resistance mutations were localized within the FMN riboswitch rather than in genes encoding riboflavin biosynthetic enzymes. This finding underscores the specificity of this compound's action and highlights potential pathways for resistance development .

Comparative Analysis with Other Compounds

This compound's activity can be compared with its analogs, particularly Ribocil C, which has shown enhanced antibacterial properties:

| Compound | K (nM) | IC (μM) | Activity Against Gram-Negative Bacteria |

|---|---|---|---|

| This compound | 13 | 0.3 | Moderate |

| Ribocil C | 10 | 0.05 | High |

Ribocil C exhibits an eight-fold increase in antibacterial activity compared to this compound and demonstrates effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) .

属性

IUPAC Name |

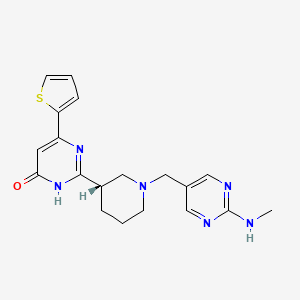

2-[(3S)-1-[[2-(methylamino)pyrimidin-5-yl]methyl]piperidin-3-yl]-4-thiophen-2-yl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N6OS/c1-20-19-21-9-13(10-22-19)11-25-6-2-4-14(12-25)18-23-15(8-17(26)24-18)16-5-3-7-27-16/h3,5,7-10,14H,2,4,6,11-12H2,1H3,(H,20,21,22)(H,23,24,26)/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSXCVAIJFUEGJR-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC=C(C=N1)CN2CCCC(C2)C3=NC(=CC(=O)N3)C4=CC=CS4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC1=NC=C(C=N1)CN2CCC[C@@H](C2)C3=NC(=CC(=O)N3)C4=CC=CS4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N6OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。